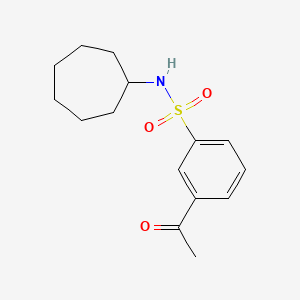

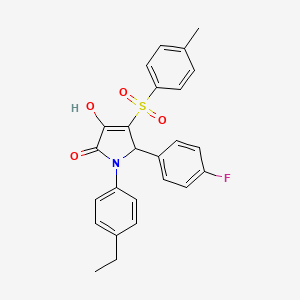

3-acetyl-N-cycloheptylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-acetyl-N-cycloheptylbenzene-1-sulfonamide is a chemical compound with the CAS number 732272-39-8 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 3-acetyl-N-cycloheptylbenzene-1-sulfonamide is C15H21NO3S . The InChI code is 1S/C15H21NO3S/c1-12(17)13-7-6-10-15(11-13)20(18,19)16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9H2,1H3 .Physical And Chemical Properties Analysis

3-acetyl-N-cycloheptylbenzene-1-sulfonamide has a molecular weight of 295.4 . It is a powder in physical form .Applications De Recherche Scientifique

Inhibition of Tumor-associated Isozyme IX

A comprehensive study on the inhibition of tumor-associated isozyme Carbonic Anhydrase (CA) IX by sulfonamide derivatives, including compounds similar to 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, has shown promising results. These compounds were synthesized from corresponding anilines through a series of reactions, showing potent inhibition against CA IX with inhibition constants in the range of 12-40 nM. This detailed study suggests potential applications of these compounds as antitumor agents, highlighting their importance in designing potent and selective inhibitors for cancer therapy (Ilies et al., 2003).

Solid Acid Catalysts from Sulfonated Polydivinylbenzenes

Research into sulfonated polydivinylbenzenes, which share structural motifs with 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, has led to the development of efficient and stable solid acid catalysts. These catalysts, synthesized from sulfonation of swelling mesoporous polydivinylbenzenes, exhibit high surface area, abundant mesoporosity, and a high concentration of sulfonic groups. They have been shown to outperform conventional arenesulfonic and propyl-sulfonic group-functionalized mesoporous silicas in various esterification and acylation reactions, indicating their significant utility in catalysis (Liu et al., 2010).

Anticancer and Radiosensitizing Properties

A novel series of sulfonamide derivatives, including structures akin to 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, have been synthesized and evaluated for their in-vitro anticancer activity. These derivatives demonstrated significant potential against human tumor liver cell lines, with some compounds exhibiting higher activity than doxorubicin. Furthermore, certain compounds among these were evaluated for their ability to enhance the cell-killing effect of γ-radiation, presenting a new avenue for the development of anticancer and radiosensitizing agents (Ghorab et al., 2015).

Broad Spectrum Antimicrobial and Antiproliferative Agents

Research on N-ethyl-N-methylbenzenesulfonamide derivatives has unveiled their potential as effective antimicrobial and antiproliferative agents. These compounds, synthesized from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, were tested against human cell lines, showing significant cytotoxic activity. Particularly, compounds with imidazo[2,1-b]thiazole and 2-cyanomethyl thiazole moieties exhibited potent cytotoxic activities, suggesting their potential in antimicrobial and cancer treatments (Abd El-Gilil, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-acetyl-N-cycloheptylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12(17)13-7-6-10-15(11-13)20(18,19)16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSIECSFBGMKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-cycloheptylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)

![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)

![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)

![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2755649.png)

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)